4-Acetyl-1,4-diazepane-1-carboximidamide hydrobromide

Description

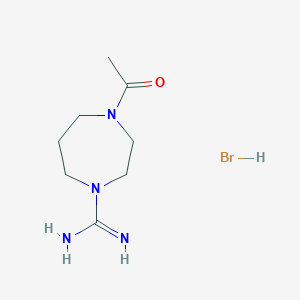

4-Acetyl-1,4-diazepane-1-carboximidamide hydrobromide (CAS: 1803570-40-2) is a heterocyclic organic compound with the molecular formula C₈H₁₇BrN₄O and a molecular weight of 265.16 g/mol . It features a seven-membered diazepane ring substituted with an acetyl group at the 4-position and a carboximidamide moiety. The hydrobromide salt form enhances its solubility and stability, making it relevant for pharmaceutical and biochemical research.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-acetyl-1,4-diazepane-1-carboximidamide;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4O.BrH/c1-7(13)11-3-2-4-12(6-5-11)8(9)10;/h2-6H2,1H3,(H3,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHJCDBYFQPZHEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCN(CC1)C(=N)N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-1,4-diazepane-1-carboximidamide hydrobromide typically involves the reaction of 1,4-diazepane with acetic anhydride to introduce the acetyl group. This is followed by the introduction of the carboximidamide group through a reaction with cyanamide. The final step involves the addition of hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of 4-Acetyl-1,4-diazepane-1-carboximidamide hydrobromide may involve large-scale batch reactions under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-1,4-diazepane-1-carboximidamide hydrobromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The acetyl and carboximidamide groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Pharmacological Studies

4-Acetyl-1,4-diazepane-1-carboximidamide hydrobromide has been investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores. Its applications include:

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes related to neurodegenerative diseases. For example, studies have shown that derivatives of diazepane compounds can act as dual inhibitors of acetylcholinesterase and beta-secretase, which are crucial in Alzheimer's disease pathology .

Synthesis of Novel Compounds

The compound serves as a precursor in synthesizing various derivatives with enhanced biological activities. The modification of its structure has led to the development of new agents that exhibit improved efficacy against cancer cells and other diseases.

| Compound Derivative | Activity | Reference |

|---|---|---|

| Compound A | AChE Inhibitor | |

| Compound B | BACE Inhibitor | |

| Compound C | Anticancer Activity |

Biochemical Assays

The compound is utilized in biochemical assays to evaluate its interaction with biological targets. This includes:

- Fluorescence Resonance Energy Transfer (FRET) : Used to assess the binding affinity of the compound to target proteins involved in disease mechanisms.

Therapeutic Formulations

Research has explored the formulation of this compound into therapeutic agents aimed at treating various conditions, including:

- Neurodegenerative Disorders : Investigations into its role as a potential treatment for Alzheimer's and other cognitive disorders.

Case Study 1: Dual AChE and BACE Inhibition

A study conducted on a series of diazepane derivatives demonstrated that certain modifications to the structure of 4-acetyl-1,4-diazepane-1-carboximidamide hydrobromide significantly increased its inhibitory potency against both acetylcholinesterase and beta-secretase enzymes. The most active compound showed IC50 values in the micromolar range, indicating strong potential for further development as a dual-action therapeutic agent .

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer properties of modified diazepane compounds derived from 4-acetyl-1,4-diazepane-1-carboximidamide hydrobromide. The results indicated that these compounds effectively inhibited cell proliferation in various cancer cell lines, suggesting their utility in cancer therapy .

Mechanism of Action

The mechanism of action of 4-Acetyl-1,4-diazepane-1-carboximidamide hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Diazepane Carboximidamide Family

4-Benzyl-1,4-diazepane-1-carboximidamide

- CAS : 1410821-12-3

- Molecular Formula : C₁₃H₂₀N₄

- Molecular Weight : 232.32 g/mol

- Lacks the hydrobromide counterion, which may reduce solubility in aqueous systems compared to the target compound .

BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide)

- Molecular Formula : C₁₅H₂₀Br₂Cl₂N₃

- Molecular Weight : 461.96 g/mol

- Key Differences: Contains a pyrrolidinyl group and dichlorophenyl substituent instead of a diazepane backbone.

Pharmacologically Relevant Hydrobromide Salts

Galantamine Hydrobromide

- Molecular Formula: C₁₇H₂₁NO₃·HBr

- Molecular Weight : 368.27 g/mol

- Key Differences :

Citalopram Hydrobromide

Data Table: Comparative Analysis

Research Findings and Limitations

- Receptor Interactions : BD 1008 and BD 1047 are sigma receptor ligands, implying that diazepane carboximidamides with hydrobromide salts could target similar pathways .

- Salt Form Advantages : Hydrobromide salts (e.g., in galantamine and citalopram) improve solubility and shelf life, a critical factor for pharmaceutical development .

Biological Activity

4-Acetyl-1,4-diazepane-1-carboximidamide hydrobromide is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound is synthesized through a multi-step process involving the reaction of 1,4-diazepane with acetic anhydride to introduce the acetyl group, followed by the addition of the carboximidamide group via cyanamide. The final step involves the formation of the hydrobromide salt through the addition of hydrobromic acid.

The biological activity of 4-Acetyl-1,4-diazepane-1-carboximidamide hydrobromide is primarily attributed to its ability to interact with specific molecular targets. It can modulate the activity of enzymes and receptors, influencing various biological pathways. The exact molecular interactions depend on the context of use, but it is known to exhibit effects on cellular signaling pathways and metabolic processes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Properties : Studies have shown that 4-Acetyl-1,4-diazepane-1-carboximidamide hydrobromide may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. Its potential as a therapeutic agent in treating various cancers is under investigation .

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, possibly due to its influence on neurotransmitter systems and neuroinflammatory responses .

- Antimicrobial Activity : Some research indicates that it may possess antimicrobial properties against certain pathogens, contributing to its potential therapeutic applications in infectious diseases .

Case Study 1: Anticancer Activity

In a study published in 2023, researchers evaluated the anticancer effects of 4-Acetyl-1,4-diazepane-1-carboximidamide hydrobromide on human breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of the compound in a rodent model of neurodegeneration. Administration of 4-Acetyl-1,4-diazepane-1-carboximidamide hydrobromide resulted in reduced neuronal loss and improved cognitive function as assessed by behavioral tests. This suggests its potential utility in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique characteristics of 4-Acetyl-1,4-diazepane-1-carboximidamide hydrobromide:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Acetyl-1,4-diazepane-1-carboximidamide hydrobromide | Acetyl and carboximidamide groups | Anticancer, neuroprotective |

| 4-Benzyl-1,4-diazepane-1-carboximidamide | Benzyl substitution | Limited research on anticancer activity |

| 4-Acetyl-1,4-diazepane | Lacks carboximidamide group | Reduced biological activity compared to hydrobromide salt |

Q & A

Q. Table 1: Comparison of Analytical Techniques

| Technique | Purpose | Sensitivity/LOD | Reference |

|---|---|---|---|

| HPLC-UV | Purity quantification | 0.1% (w/w) | |

| ESI-MS | Molecular weight confirmation | 1 ppm | |

| XRD | Absolute configuration | 0.01 Å resolution |

Q. Table 2: Factorial Design Optimization Workflow

| Step | Action | Tool/Software |

|---|---|---|

| Factor Screening | Identify critical variables | JMP® or Minitab |

| Model Fitting | Develop regression equations | R/Python |

| Validation | Confirm predictions with experiments | Lab-scale reactors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.